2-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 2-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1993323-08-2
VCID: VC11487777
InChI: InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-6-10(12(13,14)15)4-11(16,5-10)7(17)18/h4-6H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C12H16F3NO4
Molecular Weight: 295.25 g/mol

2-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

CAS No.: 1993323-08-2

Cat. No.: VC11487777

Molecular Formula: C12H16F3NO4

Molecular Weight: 295.25 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid - 1993323-08-2

Specification

CAS No. 1993323-08-2
Molecular Formula C12H16F3NO4
Molecular Weight 295.25 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Standard InChI InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-6-10(12(13,14)15)4-11(16,5-10)7(17)18/h4-6H2,1-3H3,(H,17,18)
Standard InChI Key NXGZOBZKGOYQFP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Bicyclic Architecture

The compound’s defining feature is its 2-azabicyclo[2.1.1]hexane scaffold, a strained bicyclic system comprising a six-membered ring with two bridgehead carbons and one nitrogen atom. This architecture imposes significant steric constraints, which influence reactivity and conformational stability. The bicyclo[2.1.1]hexane system is distinct from more common bicyclic frameworks like norbornane, offering unique opportunities for stereochemical control in synthesis.

Functional Group Composition

  • tert-Butoxycarbonyl (Boc) Group: Positioned at the nitrogen atom, the Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Its electron-withdrawing nature also moderates the basicity of the adjacent nitrogen.

  • Trifluoromethyl Substituent: The -CF3 group at the 4-position introduces electronegativity and lipophilicity, traits often associated with enhanced metabolic stability in drug candidates.

  • Carboxylic Acid: The terminal carboxylic acid (-COOH) provides a handle for further derivatization, such as amide bond formation or salt generation.

Table 1: Molecular Properties

PropertyValueSource
CAS No.1993323-08-2
Molecular FormulaC₁₂H₁₆F₃NO₄
Molecular Weight295.25 g/mol
IUPAC Name2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C(F)(F)F

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through a multi-step protocol involving:

  • Bicyclic Ring Formation: Cycloaddition or ring-closing metathesis to construct the azabicyclo[2.1.1]hexane core.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate under basic conditions.

  • Trifluoromethylation: Late-stage incorporation of the -CF3 group using reagents like trifluoromethyl copper or Umemoto’s reagent.

Physicochemical Properties

Solubility and Stability

  • Solubility: The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water.

  • Thermal Stability: Decomposition occurs above 200°C, with the Boc group undergoing cleavage at elevated temperatures.

Spectroscopic Data

  • IR Spectroscopy: Key peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid and Boc carbonyl) and ν(C-F) at ~1100 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for tert-butyl protons (δ 1.4 ppm) and bridgehead hydrogens (δ 3.0–4.0 ppm).

    • ¹³C NMR: Resonances for carbonyl carbons (δ 165–175 ppm) and CF3 (δ 120–125 ppm, quartets due to J-C-F coupling).

Research Applications

Pharmaceutical Intermediates

The compound’s trifluoromethyl group and rigid bicyclic scaffold make it a valuable precursor for protease inhibitors and kinase modulators. For example, analogous azabicyclohexanes have been incorporated into antiviral agents targeting RNA-dependent RNA polymerases.

Agrochemical Development

In agrochemistry, the -CF3 group enhances interactions with hydrophobic pockets in insecticidal targets. Derivatives of this compound have shown preliminary activity against lepidopteran pests.

Comparative Analysis with Related Azabicyclohexanes

Table 2: Structural Comparison of Azabicyclohexane Derivatives

CompoundSubstituentMolecular Weight (g/mol)Key Application
Target Compound (CAS 1993323-08-2)-CF3295.25Drug discovery
2-Boc-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (CID 57227352)-H227.26Peptide mimetics
4-Methoxymethyl Derivative (CID 155977968)-OCH3271.31Material science

The trifluoromethyl derivative exhibits superior metabolic stability compared to its non-fluorinated counterpart (CID 57227352), while the methoxymethyl analog (CID 155977968) offers enhanced solubility for aqueous-phase reactions .

Future Perspectives

Future research should explore:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants of the bicyclic core.

  • Prodrug Development: Leveraging the carboxylic acid group for ester or amide prodrug formulations.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers for enhanced bioavailability.

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